{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
Description
The compound features a hybrid heterocyclic scaffold combining a thiazolo[3,2-b][1,2,4]triazole moiety fused with an indole ring and substituted with a 4-propoxyphenyl group at position 2 of the thiazolo-triazole core. The acetic acid substituent at position 1 of the indole ring enhances hydrophilicity, distinguishing it from ester or amide derivatives. While explicit data (e.g., molecular weight, ChemSpider ID) for this compound are absent in the provided evidence, structural analogs (e.g., ) suggest a molecular formula approximating C₂₅H₂₀N₄O₅S, with modifications depending on substituents. Its Z-configuration at the 3-position is critical for planar molecular geometry, influencing binding interactions .
Properties
Molecular Formula |
C23H18N4O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H18N4O5S/c1-2-11-32-14-9-7-13(8-10-14)20-24-23-27(25-20)22(31)19(33-23)18-15-5-3-4-6-16(15)26(21(18)30)12-17(28)29/h3-10H,2,11-12H2,1H3,(H,28,29)/b19-18- |
InChI Key |
BQVXVLOZZCORSN-HNENSFHCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-propoxyphenylhydrazine with a suitable diketone to form the thiazolo[3,2-b][1,2,4]triazole core. This intermediate is then reacted with an indole derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include hydroxylated derivatives, alkylated compounds, and various substituted analogs that retain the core structure of the original compound .
Scientific Research Applications
{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, arrest the cell cycle, and modulate gene expression related to cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues with Alkoxyaryl Substitutions
The 4-propoxyphenyl group in the target compound is a key structural differentiator. Analogues with shorter alkoxy chains (e.g., ethoxy or isopropoxy) or alternative substituents exhibit variations in lipophilicity and steric effects:
Functional Group Modifications
Replacing the acetic acid group with esters () or amides () alters pharmacokinetic profiles:
- Phenyl acetate () : Increased logP (2.1 vs. ~1.5 for acetic acid) favors passive diffusion but may require enzymatic hydrolysis for activation .
- Acetamide derivatives () : Improved metabolic stability but reduced solubility; docking studies suggest varied binding modes to targets like α-glucosidase .
Biological Activity
The compound {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid represents a novel class of bioactive molecules characterized by a complex structure that includes thiazole and triazole moieties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Chemical Structure and Properties
The chemical formula for this compound is which indicates a significant molecular weight and complexity. The presence of various functional groups contributes to its diverse biological interactions.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable anti-inflammatory properties. A study highlighted that certain compounds in this class showed moderate activity scores in bioactivity assessments ranging from -1.25 to -0.06, suggesting their potential as anti-inflammatory agents . The mechanism of action may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
2. Analgesic Effects
The analgesic properties of thiazolo[3,2-b][1,2,4]triazole derivatives have been documented in various studies. For instance, compounds similar to the one demonstrated efficacy in pain models through mechanisms that may include central nervous system action or peripheral nerve modulation .
3. Anticonvulsant Activity
The compound has shown promise as an anticonvulsant agent. In experimental models involving seizures induced by maximal electroshock and pentylene tetrazole in mice, several thiazolo derivatives exhibited significant anticonvulsant activity . This suggests a potential therapeutic application in epilepsy management.
Case Studies
A comprehensive study investigated the pharmacokinetic profiles and biological activities of multiple thiazolo derivatives. The findings revealed that while some compounds displayed good gastrointestinal absorption and moderate bioactivity scores, others had promising safety profiles with low ulcerative risks . This highlights the importance of structural modifications in enhancing the therapeutic efficacy of these compounds.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
